molecular formula C10H7ClN2O B1596943 1-Phenyl-1H-pyrazole-5-carbonyl chloride CAS No. 423768-37-0

1-Phenyl-1H-pyrazole-5-carbonyl chloride

Cat. No. B1596943
M. Wt: 206.63 g/mol
InChI Key: VQDNPUUJEJRRSV-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazole-5-carbonyl chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a highly reactive molecule that can be used in the synthesis of various biologically active compounds.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Datterl et al. (2010) demonstrated the synthesis of 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and thiones, starting with reactions involving 1-phenyl-1H-pyrazole-5-carbonyl chloride. This process underscores its utility in creating complex heterocyclic structures (Datterl et al., 2010).

Development of Functionalized Pyrazoles

  • Grotjahn et al. (2002) reported the synthesis of pyrazoles with various functionalized side chains, where 1-phenyl-1H-pyrazole-5-carbonyl chloride played a key role. This study highlights its significance in synthesizing pyrazoles with diverse substituents (Grotjahn et al., 2002).

Applications in Medicinal Chemistry

  • The work of Kasımoğulları et al. (2009) involved synthesizing pyrazole carboxylic acid amides from 1-phenyl-1H-pyrazole-5-carbonyl chloride, investigating their effects on human carbonic anhydrase isoenzymes. This indicates its potential in developing new therapeutic agents (Kasımoğulları et al., 2009).

Microwave-Assisted Synthesis

  • Martins et al. (2003) utilized 1-phenyl-1H-pyrazole-5-carbonyl chloride in the microwave-assisted synthesis of trichloromethyl substituted pyrazoles, demonstrating its efficacy in modern, environmentally friendly synthetic techniques (Martins et al., 2003).

Catalytic Applications

  • In research by Moosavi‐Zare et al. (2013), 1-phenyl-1H-pyrazole-5-carbonyl chloride was crucial in synthesizing novel ionic liquids used as catalysts in organic reactions. This study indicates its role in developing new catalytic materials (Moosavi‐Zare et al., 2013).

Cross-Coupling Reactions

  • Arbačiauskienė et al. (2009) demonstrated the use of 1-phenyl-1H-pyrazole-5-carbonyl chloride in Pd-catalyzed cross-coupling reactions, highlighting its versatility in complex organic synthesis (Arbačiauskienė et al., 2009).

Development of ESIPT Fluorescent Materials

  • Tang et al. (2016) utilized 3(5)-phenyl-1H-pyrazoles, derived from 1-phenyl-1H-pyrazole-5-carbonyl chloride, to develop organic crystalline solids with ESIPT fluorescence. This research contributes to the field of photoluminescent materials (Tang et al., 2016).

properties

IUPAC Name

2-phenylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10(14)9-6-7-12-13(9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDNPUUJEJRRSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380189
Record name 1-Phenyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1H-pyrazole-5-carbonyl chloride

CAS RN

423768-37-0
Record name 1-Phenyl-1H-pyrazole-5-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423768-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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